molecular formula C14H10N2O2 B11941369 n-Hydroxy-10-nitrosophenanthren-9-amine CAS No. 14090-76-7

n-Hydroxy-10-nitrosophenanthren-9-amine

Cat. No.: B11941369
CAS No.: 14090-76-7
M. Wt: 238.24 g/mol
InChI Key: IERNNCWIAQGPSR-UHFFFAOYSA-N
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Description

Phenanthrenequinone dioxime: is an organic compound with the molecular formula C14H10N2O2. It is derived from phenanthrenequinone, a polycyclic aromatic ketone. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenanthrenequinone dioxime can be synthesized through the reaction of phenanthrenequinone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for phenanthrenequinone dioxime are not widely documented, the synthesis generally follows similar laboratory procedures, scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenanthrenequinone dioxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenanthrenequinone.

    Reduction: It can be reduced to form phenanthrenequinone dihydroxime.

    Substitution: It can undergo nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Phenanthrenequinone.

    Reduction: Phenanthrenequinone dihydroxime.

    Substitution: Various substituted phenanthrenequinone derivatives.

Scientific Research Applications

Phenanthrenequinone dioxime has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenanthrenequinone dioxime involves its ability to form complexes with metal ions, which can influence various biochemical pathways. It can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological systems. This property is particularly useful in coordination chemistry and catalysis.

Comparison with Similar Compounds

    Phenanthrenequinone: A precursor to phenanthrenequinone dioxime, known for its use in organic synthesis and coordination chemistry.

    1,10-Phenanthroline-5,6-dione: Another ortho-quinoidal compound with similar electron transfer properties.

Uniqueness: Phenanthrenequinone dioxime is unique due to its ability to form stable complexes with metal ions and its diverse reactivity, making it valuable in various scientific and industrial applications.

Properties

CAS No.

14090-76-7

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

N-(10-nitrosophenanthren-9-yl)hydroxylamine

InChI

InChI=1S/C14H10N2O2/c17-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16-18/h1-8,15,17H

InChI Key

IERNNCWIAQGPSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2NO)N=O

Origin of Product

United States

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